Crystallographic Exosite-Binding Pose: Hirullin P18 Displays a 40° Rotational Offset and Inverted Ile60 Orientation Relative to Hirudin/Hirugen
In the 2.3 Å co-crystal structure of hirullin P18 bound to human α-thrombin (PDB 1THR), the peptide adopts a rigid-body conformational adjustment with a ~40° rotation about the Ile59 CA-C bond relative to the binding pose observed for hirudin (PDB 1HGT) and hirugen (hirudin 53–64). This rotation causes Ile60 of hirullin P18 to point in the opposite direction of the functionally critical Tyr63 ring of hirudin/hirugen. Despite this inverted orientation, the Ile60 side chain penetrates and engages the same 3₁₀-turn hydrophobic binding pocket of thrombin, accomplishing the hydrophobic exosite interaction through a fundamentally different geometric arrangement [1]. The hirullin P18–thrombin complex was refined to an R-value of 0.155 (2.3 Å resolution), compared with R = 0.161 (2.2 Å) for the co-crystallized synthetic comparator MDL-28050–thrombin [1]. This structural differentiation constitutes the highest-resolution, experimentally resolved evidence that hirullin P18 is not structurally interchangeable with hirudin, hirugen, or designed exosite peptides.
| Evidence Dimension | Crystallographic binding pose at thrombin fibrinogen-recognition exosite |
|---|---|
| Target Compound Data | Hirullin P18: 40° rigid-body rotation about Ile59 CA-C bond; Ile60 side-chain orientation opposite to hirudin Tyr63; complex refined to R = 0.155 at 2.3 Å resolution (PDB 1THR) |
| Comparator Or Baseline | Hirudin (PDB 1HGT): canonical exosite pose with Tyr63 ring engaging the 3₁₀ hydrophobic pocket; hirugen (hirudin 53–64): same canonical pose. MDL-28050 synthetic exosite inhibitor: complex refined to R = 0.161 at 2.2 Å (PDB 1THS) |
| Quantified Difference | ~40° rotational offset about Ile59 CA-C bond; inverted Ile60 vs. Tyr63 side-chain orientation; ΔR-factor = 0.006 between hirullin P18 (0.155) and MDL-28050 (0.161) complexes |
| Conditions | X-ray diffraction; human α-thrombin co-crystallized with hirullin P18 (residues 50–62); pH and ionic strength conditions per Qiu et al. 1993; space group and unit-cell parameters as deposited in PDB 1THR |
Why This Matters
This is the only crystallographic proof that hirullin P18 achieves exosite-mediated thrombin inhibition via a binding geometry not utilized by hirudin, hirugen, or rationally designed exosite peptides—meaning that experimental results obtained with hirullin P18 cannot be extrapolated to other hirudin-class inhibitors without independent structural validation.
- [1] Qiu X, Yin M, Padmanabhan KP, Krstenansky JL, Tulinsky A. Structures of thrombin complexes with a designed and a natural exosite peptide inhibitor. J Biol Chem. 1993;268(27):20318-20326. PMID: 8376390. PDB 1THR (hirullin P18–thrombin), PDB 1THS (MDL-28050–thrombin). View Source
